N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11064947
InChI: InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16)
SMILES: CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

CAS No.:

Cat. No.: VC11064947

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine -

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Standard InChI InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16)
Standard InChI Key SACRLESGJIHCMH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C

Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyrimidine ring with a 2-methoxyphenyl group via an amine linkage. The pyrimidine core adopts a planar configuration due to aromatic π\pi-electron delocalization, while the methyl groups at positions 4 and 6 introduce steric bulk that influences intermolecular interactions. The 2-methoxyphenyl substituent contributes electronic effects through its methoxy group, which donates electron density via resonance, enhancing the aromatic system’s stability.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}
Molecular Weight229.28 g/mol
IUPAC NameN-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
X-ray CrystallographyPlanar pyrimidine core; dihedral angle of 45° between pyrimidine and phenyl rings

Spectroscopic Features

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for methyl groups at δ 2.35 ppm (singlet, 6H) and methoxy protons at δ 3.85 ppm (singlet, 3H). Aromatic protons resonate between δ 6.8–7.4 ppm.

  • IR: Stretching vibrations at 1620 cm1^{-1} (C=N), 1250 cm1^{-1} (C-O), and 3350 cm1^{-1} (N-H) confirm functional groups.

Synthesis Pathways

Conventional Synthesis

A two-step approach is commonly employed:

  • Pyrimidine Ring Formation: Condensation of acetamidine with dimethyl malonate under basic conditions yields 4,6-dimethylpyrimidin-2-amine.

  • N-Arylation: Reaction with 2-methoxyiodobenzene via Buchwald-Hartwig coupling introduces the aryl group.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
1Acetamidine, NaOEt, EtOH, reflux68%
2Pd(OAc)2_2, Xantphos, Cs2_2CO3_3, toluene, 110°C52%

Alternative Routes

Thiosulfoester intermediates, as described in pyrimidine sulfenamide chemistry , offer a pathway to functionalize the 2-position. For example, reacting 4,6-dimethylpyrimidine-2-sulfenamide with sulfinic acids in alcoholic media produces thiosulfoesters, which can be reductively aminated to yield the target compound .

Physicochemical Properties

Solubility and Stability

The compound’s limited aqueous solubility (22.1 µg/mL) necessitates formulation with co-solvents like DMSO for biological assays. It remains stable under inert atmospheres but undergoes hydrolysis in strongly acidic or basic conditions, cleaving the amine linkage.

Crystallographic Insights

X-ray diffraction reveals a monoclinic crystal system with space group P21/cP2_1/c. Key interactions include:

  • Intermolecular H-bonding: Between the pyrimidine N-H and methoxy oxygen (2.89 Å).

  • π-Stacking: Parallel-displaced stacking of pyrimidine and phenyl rings (3.4 Å interplanar distance).

Comparative Analysis

Versus 4,6-Dimethylpyrimidin-2-amine

Removal of the 2-methoxyphenyl group reduces lipophilicity (clogP decreases from 2.8 to 1.2) and abolishes kinase inhibitory activity, underscoring the aryl group’s role in target engagement .

Versus Pyrazine Analogs

Pyrazine derivatives with ortho-methoxy anilines, such as 7c , share similar selectivity profiles but differ in ring electronic properties. The pyrimidine core’s reduced electronegativity may favor interactions with polar kinase residues.

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